

commercial availability and suppliers of (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate

Cat. No.: B1451815

[Get Quote](#)

An In-Depth Technical Guide to **(S)-tert-Butyl (2-amino-2-phenylethyl)carbamate** for Advanced Research and Pharmaceutical Development

Introduction

(S)-tert-Butyl (2-amino-2-phenylethyl)carbamate is a specialized chiral building block of significant interest to the pharmaceutical and synthetic chemistry sectors. As a derivative of (S)-1-phenylethane-1,2-diamine, it features a primary amine protected by a tert-butoxycarbonyl (Boc) group, leaving a second primary amine available for synthetic transformations. This strategic mono-protection is critical, enabling chemists to perform selective modifications on the free amine while preserving the stereocenter and the protected amine for subsequent reaction steps.

The value of this molecule lies in the dual functionality it presents: the chirality inherent to its structure and the strategic utility of the Boc protecting group. The carbamate group itself is a prevalent motif in a wide array of approved therapeutic agents, valued for its chemical stability and ability to act as a peptide bond surrogate.^{[1][2]} The Boc group, in particular, is one of the most common amine protecting groups in organic synthesis due to its robustness under various reaction conditions and its facile, clean removal under acidic conditions. This guide provides a comprehensive overview of the commercial availability, quality control, handling, and strategic applications of **(S)-tert-Butyl (2-amino-2-phenylethyl)carbamate** for professionals in drug discovery and chemical development.

Physicochemical Properties and Key Specifications

A thorough understanding of a reagent's properties is the foundation of its effective use. The key specifications for **(S)-tert-Butyl (2-amino-2-phenylethyl)carbamate** are summarized below. Researchers must prioritize sourcing the correct enantiomer, as stereochemistry is paramount in determining the efficacy and safety of a final drug candidate.

Property	Value	Source(s)
IUPAC Name	tert-butyl N-[(1S)-2-amino-1-phenylethyl]carbamate	[3]
CAS Number	943322-87-0	[4]
Molecular Formula	C ₁₃ H ₂₀ N ₂ O ₂	[3][5]
Molecular Weight	236.31 g/mol	[3]
Synonyms	(S)-tert-butyl (2-amino-2-phenylethyl)carbamate	[3][4]
Appearance	Typically an off-white to yellow solid or oil	-
Purity	Generally >95% (Varies by supplier)	[5]

Commercial Availability and Supplier Analysis

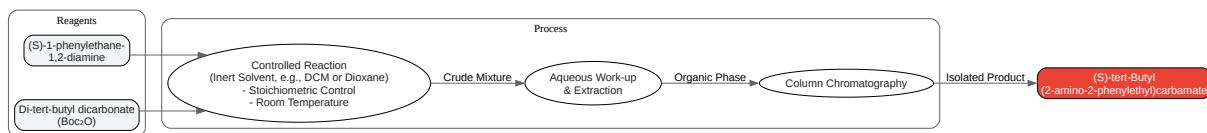
(S)-tert-Butyl (2-amino-2-phenylethyl)carbamate is not a bulk commodity chemical but a fine chemical intermediate available from specialized suppliers catering to the research and development market. When sourcing this material, it is crucial to procure it from reputable vendors who can provide a comprehensive Certificate of Analysis (CoA) to validate its identity, purity, and, most importantly, its enantiomeric integrity.

Expert Insight: The Criticality of the Certificate of Analysis (CoA)

A CoA is a non-negotiable document for any research-grade reagent. For a chiral molecule like this, the CoA must provide more than just a purity value. Key data points to scrutinize include:

- Identity Confirmation: ^1H NMR and Mass Spectrometry data should be consistent with the expected structure.
- Purity Assessment: An HPLC or UPLC chromatogram should show a major peak corresponding to the product, with purity typically exceeding 95%.
- Enantiomeric Excess (e.e.): This is the most critical parameter. It should be determined by chiral HPLC, and the e.e. should ideally be >98% to ensure that the downstream synthesis is not compromised by the presence of the unwanted (R)-enantiomer.

The following table lists some of the known suppliers. Availability and specifications are subject to change, and direct inquiry is always recommended.


Supplier	Product Name/Identifier	CAS Number	Notes
ChemShuttle	(S)-tert-butyl (2-amino-2-phenylethyl)carbamate	943322-87-0	Functions as a custom synthesis company. [4]
Biotuva Life Sciences	(S)-tert-Butyl (2-amino-2-phenylethyl)carbamate	-	Lists the compound in their catalog. [6]
Key Organics (via Bio-Connect)	(S)-tert-Butyl (2-amino-1-phenylethyl)carbamate	137102-30-8*	Listed with >90% purity for research use. [7]
Dana Bioscience	(S)-tert-Butyl (2-amino-1-phenylethyl)carbamate	-	Listed as a research chemical. [8]

*Note: Some suppliers may list related isomers or use slightly different nomenclature. Always verify the CAS number and structure.

Synthetic Strategy and Quality Control Workflow

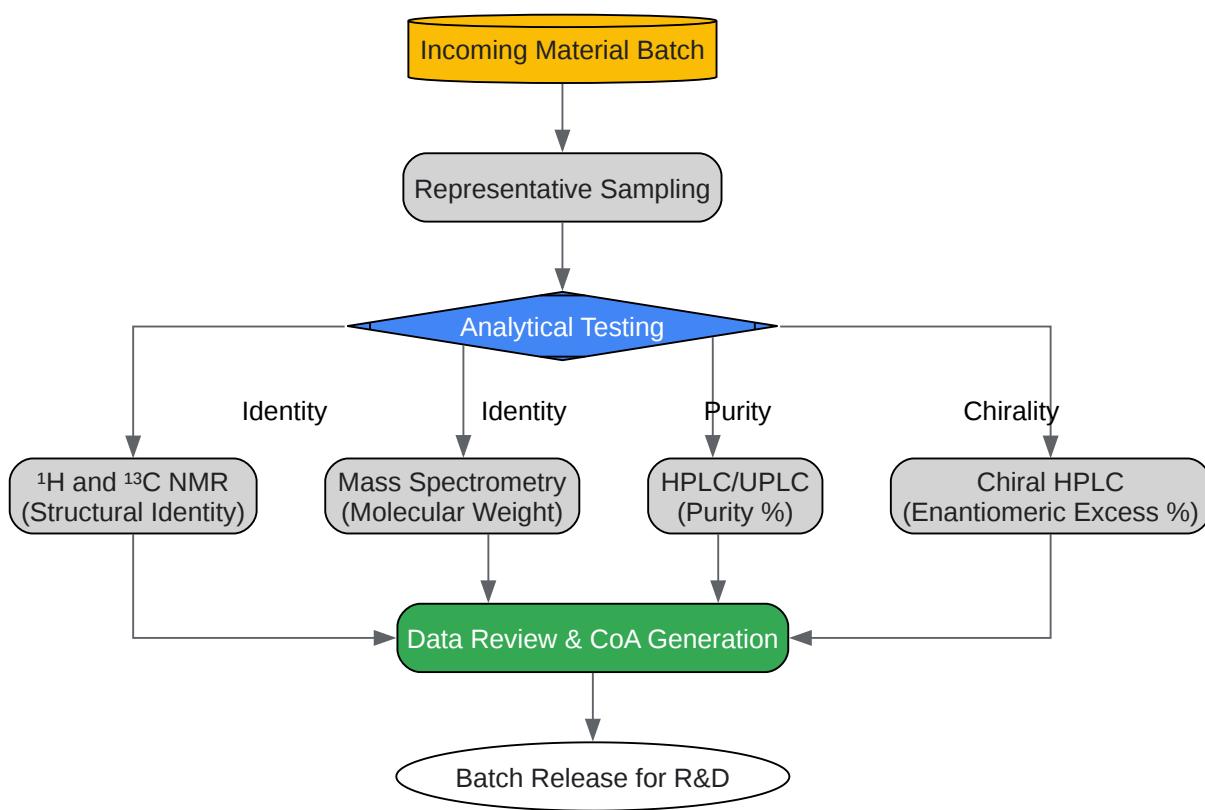
Conceptual Synthesis Pathway

The most direct and logical method for preparing **(S)-tert-Butyl (2-amino-2-phenylethyl)carbamate** is the selective mono-N-Boc protection of the corresponding chiral diamine. The key to success is controlling the stoichiometry to disfavor the formation of the di-protected byproduct. A widely used reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O).^[9]

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of the target molecule.

Exemplary Synthetic Protocol


This protocol is illustrative and based on established chemical principles for mono-Boc protection.^{[9][10]} It should be adapted and optimized by a trained chemist.

- Preparation: To a solution of (S)-1-phenylethane-1,2-diamine (1.0 eq) in a suitable solvent (e.g., dichloromethane or dioxane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen), add the solvent to achieve a concentration of approximately 0.1 M.

- Reagent Addition: Cool the solution to 0 °C using an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O) (0.95 eq to favor mono-protection) in the same solvent dropwise over 20-30 minutes with vigorous stirring. Causality: Adding the Boc₂O slowly and at a low temperature helps control the exotherm and improves selectivity for the mono-adduct over the di-adduct.
- Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
- Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel to isolate the desired mono-protected product.

Analytical Quality Control Workflow

All synthesized or purchased batches must undergo rigorous quality control to ensure they meet the standards required for drug development.

[Click to download full resolution via product page](#)

Caption: Standard quality control workflow for a chiral intermediate.

Safe Handling, Storage, and Disposal

Proper handling is essential due to the hazardous nature of the compound.

Hazard Identification

Based on GHS classifications for similar carbamates and amino compounds, **(S)-tert-Butyl (2-amino-2-phenylethyl)carbamate** should be handled as a hazardous substance.[\[3\]](#)

- H315: Causes skin irritation.
- H318/H319: Causes serious eye damage/irritation.[3]
- H335: May cause respiratory irritation.[3]

Personal Protective Equipment (PPE)

A risk assessment should always be performed, but the minimum required PPE is as follows:

Protection Type	Specification	Rationale
Eye/Face	Safety glasses with side-shields or goggles.[11]	Protects against dust particles and splashes.
Hand	Nitrile or other chemically resistant gloves.[11]	Prevents skin contact and irritation.
Body	Standard laboratory coat.	Protects clothing and underlying skin.
Respiratory	Use in a certified chemical fume hood.[12]	Prevents inhalation of dust/powder.

Handling and Storage Protocol

- Always handle this compound within a chemical fume hood to avoid inhalation.[12]
- Use appropriate PPE as detailed above.
- Avoid generating dust. Use appropriate spatulas and weighing techniques (e.g., weighing by difference).
- Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13] Some suppliers recommend storage at 4°C, protected from light.[5]
- Keep away from strong oxidizing agents and strong acids (which can cleave the Boc group).

- Disposal must be carried out in accordance with local, state, and federal regulations for chemical waste. Do not let the product enter drains.[11][12]

Strategic Applications in Drug Discovery

The primary application of **(S)-tert-Butyl (2-amino-2-phenylethyl)carbamate** is as a versatile intermediate in multi-step organic synthesis, particularly for creating complex, chiral drug candidates.

The Role as a Chiral Building Block

The molecule offers two distinct reactive sites: the unprotected primary amine and the Boc-protected amine. This differential protection is the cornerstone of its utility. A synthetic chemist can perform a variety of transformations on the free amine—such as acylation, alkylation, or reductive amination—while the other nitrogen is masked. The Boc group can then be removed in a later step to reveal the second amine for further functionalization.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tert-butyl N-(2-amino-2-phenylethyl)carbamate | C13H20N2O2 | CID 2771847 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. chemshuttle.com [chemshuttle.com]
- 5. chemscene.com [chemscene.com]
- 6. (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate – Biotuva Life Sciences [biotuva.com]
- 7. shop.bio-connect.nl [shop.bio-connect.nl]
- 8. danabiosci.com [danabiosci.com]
- 9. prepchem.com [prepchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. angenechemical.com [angenechemical.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [commercial availability and suppliers of (S)-tert-Butyl (2-amino-2-phenylethyl)carbamate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1451815#commercial-availability-and-suppliers-of-s-tert-butyl-2-amino-2-phenylethyl-carbamate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com